sFRP-1 Inhibitor
概要
説明
The sFRP-1 Inhibitor, also known as Wnt Pathway Activator IV, N-(3-(Dimethylamino)propyl)-2-ethyl-5-(phenylsulfonyl)benzenesulfonamide, or Secreted Frizzled Related Protein-1 Inhibitor, is a small molecule that controls the biological activity of sFRP-1 . It is primarily used for Activators/Inducers applications .
Molecular Structure Analysis
The empirical formula of the sFRP-1 Inhibitor is C19H26N2O4S2 . It has a molecular weight of 410.55 .Chemical Reactions Analysis
The sFRP-1 Inhibitor counteracts the antagonizing effect of SARP-2/sFRP-1 (secreted frizzled related protein-1) against Wnt-3/frizzled interaction and Wnt-3/frizzled-stimulated cellular functions .Physical And Chemical Properties Analysis
The sFRP-1 Inhibitor is an oil form substance . It is clear in color and has a solubility of 5 mg/mL in DMSO . It can be stored at a temperature of 2-8°C .科学的研究の応用
Role in Osteoporosis and Bone-Related Disorders
sFRP-1 inhibitors, such as iminooxothiazolidines and diarylsulfone sulfonamides, have shown potential in treating osteoporosis and other bone-related disorders. The inhibition of sFRP-1 positively impacts osteoblast proliferation, differentiation, and activity, potentially leading to improved bone mineral density, quality, and strength (Shi et al., 2009); (Gopalsamy et al., 2008).
Wnt Pathway Modulation
sFRP-1 inhibitors, including diphenylsulfonyl sulfonamides, modulate the Wnt pathway, which is essential for various biological processes including embryonic development and cancer progression. They act by inhibiting the endogenous antagonist sFRP-1, thereby facilitating Wnt/beta-catenin canonical signaling (Moore et al., 2009); (Bhat et al., 2007).
Cardiovascular and Metabolic Diseases
sFRP-1 inhibitors have implications in cardiovascular and metabolic diseases. The FrzA gene, also known as sFRP-1, plays a role in reducing myocardial infarction area, ventricular remodeling, and improving cardiac function (Yi-tong, 2012). sFRPs, including sFRP-1, are involved in the pathogenesis of metabolic diseases like obesity and type 2 diabetes mellitus (Guan et al., 2021).
Cancer Research
In cancer research, sFRP-1 has been identified as a tumor suppressor in various cancers, where its expression is often altered. sFRP-1 inhibitors have been researched for their potential therapeutic implications in oncology, particularly in the context of their interaction with the Wnt signaling pathway (Vincent & Postovit, 2017); (Martin-Manso et al., 2011).
Chondrogenesis and Stem Cell Research
sFRP-1 inhibitors are also involved in the chondrogenesis of human mesenchymal stem cells (hMSCs), influencing early chondrogenesis and potentially playing a role in cartilage tissue engineering (Im & Quan, 2010).
Safety And Hazards
将来の方向性
The sFRP-1 Inhibitor has been found to be involved in the pathogenesis of a variety of metabolic diseases, which has led to extensive interest in sFRPs . Future research could focus on advancing sFRP-1 as a promising cancer biomarker . The potential future use of sFRPs as disease biomarkers and therapeutic targets has also been suggested .
特性
IUPAC Name |
5-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-ethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S2/c1-4-16-11-12-18(26(22,23)17-9-6-5-7-10-17)15-19(16)27(24,25)20-13-8-14-21(2)3/h5-7,9-12,15,20H,4,8,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFFSIFXFHJJNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648874 | |
Record name | 5-(Benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-ethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
sFRP-1 Inhibitor | |
CAS RN |
915754-88-0 | |
Record name | 5-(Benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-ethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。